4,4'-Dibromobiphenyl
Overview
Description
4,4’-Dibromobiphenyl is an organic compound with the molecular formula C₁₂H₈Br₂. It consists of a biphenyl core with two bromine atoms attached at the 4 positions on each phenyl ring. This compound appears as a white crystalline powder and is primarily used as a building block in the synthesis of various organic compounds .
Scientific Research Applications
4,4’-Dibromobiphenyl has several applications in scientific research:
Industry: Used as a fire retardant and plasticizer.
Safety and Hazards
Future Directions
The luminescence spectrum of free 4,4’-Dibromobiphenyl shows a structured band with a maximum at 415 nm, typical of ligand-centered fluorescence . The formation of the complex leads to a significant shift of the emission band to lower energy (the maximum at 505 nm), demonstrating the possibility of controlling photoluminescence properties of oligophenylene systems .
Mechanism of Action
Target of Action
The primary target of 4,4’-Dibromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The activation of AhR by 4,4’-Dibromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . The predominant interaction involves the AhR, leading to the transcriptional upregulation of genes and affecting various processes .
Pharmacokinetics
As a polybrominated biphenyl, it is likely to have low water solubility . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of AhR by 4,4’-Dibromobiphenyl leads to the transcriptional upregulation of various genes . This can result in changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . The specific molecular and cellular effects would depend on the specific genes that are upregulated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromobiphenyl. For instance, the presence of copper ions can enhance the water solubility of 4,4’-dibromodiphenyl ethers . Additionally, the degradation of 4,4’-dibromobiphenyl can occur through a photoelectrocatalytic process .
Biochemical Analysis
Cellular Effects
Given its structural similarity to other polybrominated biphenyls, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Dibromobiphenyl is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The degradation of 4,4’-Dibromobiphenyl through photoelectrocatalytic process has been studied . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
The metabolic pathways that 4,4’-Dibromobiphenyl is involved in, including any enzymes or cofactors that it interacts with, are not well-characterized .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dibromobiphenyl can be synthesized by reacting biphenyl with bromine in the presence of a catalytic system based on Lewis acids or iodine. The reaction is typically carried out in a solvent medium such as carbon tetrachloride, dichloromethane, or nitrobenzene . The reaction conditions involve maintaining ambient temperature to achieve high yields, often exceeding 85% .
Industrial Production Methods
In industrial settings, the preparation of 4,4’-Dibromobiphenyl involves similar bromination reactions but on a larger scale. The use of strong acids with a pKa of at most 4, such as carboxylic or sulfonic acids, can enhance the bromination reaction’s activity and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form tetraaryl derivatives.
Reduction Reactions: It can be reduced to biphenyl under specific conditions.
Oxidation Reactions: It can be oxidized to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Strong Acids: Used to enhance bromination reactions.
Organic Solvents: Such as dichloromethane and nitrobenzene, used as reaction media.
Major Products Formed
Tetraaryl Derivatives: Formed through palladium-catalyzed cross-coupling reactions.
Biphenyl: Formed through reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(4-bromophenyl)benzene
- 4,4’-Dibromo-1,1’-biphenyl
- 4,4’-Dibromodiphenyl
- 4,4’-Diiodobiphenyl
- 2,2’-Dibromobiphenyl
Uniqueness
4,4’-Dibromobiphenyl is unique due to its specific substitution pattern, which allows it to participate in selective bromination reactions and form specific derivatives. Its ability to undergo bioactivation by cytochrome P450 enzymes and exhibit estrogenic activity also distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJQYILBCQPYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059072 | |
Record name | 4,4'-dibromo-1,1'-Biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |
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Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Dibromobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0000246 [mmHg] | |
Record name | 4,4'-Dibromobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
92-86-4 | |
Record name | 4,4′-Dibromobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092864 | |
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Record name | 4,4'-DIBROMOBIPHENYL | |
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Record name | 1,1'-Biphenyl, 4,4'-dibromo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-dibromo-1,1'-Biphenyl | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |
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Record name | 4,4'-dibromobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.999 | |
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Record name | 4,4'-DIBROMOBIPHENYL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POU26V2XT2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-dibromobiphenyl?
A1: this compound has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol.
Q2: What are the main spectroscopic techniques used to characterize this compound?
A2: Researchers commonly employ gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and its metabolites. NMR spectroscopy is also utilized to confirm the structure and purity of synthesized this compound.
Q3: Can you describe a common method for synthesizing this compound?
A3: One common method involves reacting biphenyl with bromine in a solvent mixture of water and glacial acetic acid. This reaction is typically carried out in the presence of an oxidant and an auxiliary oxidant under heating. The resulting this compound can then be purified by methods like methanol leaching and drying.
Q4: What are some applications of this compound in material science?
A4: this compound is a valuable building block in the synthesis of various polymers, including poly(arylene sulfide)s, polytriarylamines, and conjugated polymers incorporating thiophene units. These polymers find applications in diverse fields like electronics and optoelectronics.
Q5: How does this compound contribute to the properties of copolymers?
A5: Incorporating this compound into copolymers can influence their thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm). For instance, copolymers containing both p-phenylene sulfide and biphenylene sulfide units, synthesized with this compound, exhibit altered Tg and Tm compared to homopolymers.
Q6: Has this compound been explored in catalytic applications?
A6: While this compound itself might not be directly used as a catalyst, its degradation has been studied in the context of catalytic oxidation. Research has explored the use of catalysts like Mn-Co-Ce complex oxides to degrade this compound in subcritical water.
Q7: Are there any computational studies on this compound?
A7: Yes, computational studies have investigated the adiabatic molecular alignment of this compound using laser pulses. These studies employed Coulomb explosion imaging to analyze the molecular orientation achieved.
Q8: What are the environmental concerns associated with this compound?
A8: this compound is considered a persistent organic pollutant (POP). Its presence in the environment raises concerns due to its potential for bioaccumulation and toxicity.
Q9: How is this compound degraded in the environment?
A9: Several methods have been explored for the degradation of this compound, including photo-degradation, catalytic subcritical water oxidation, and photoelectrocatalytic degradation using TiO2 nanotube arrays.
Q10: What factors influence the degradation of this compound?
A10: Factors such as light intensity, dissolved oxygen, pH, presence of catalysts (e.g., Mn-Co-Ce oxides), and the use of additives like hydrogen peroxide can influence the degradation rate and efficiency of this compound. , ,
Q11: Has this compound been used in analytical chemistry?
A11: Yes, this compound is employed as an internal standard in analytical techniques like gas chromatography to estimate the concentration of organic compounds leached from pharmaceutical packaging.
Q12: Are there any known crystallographic studies on this compound?
A12: Crystallographic studies have determined the crystal structure of this compound, revealing its molecular geometry and packing arrangement in the solid state. ,
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